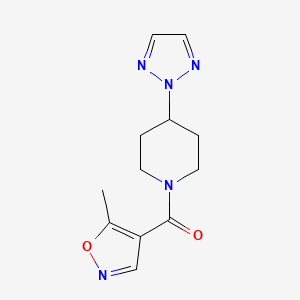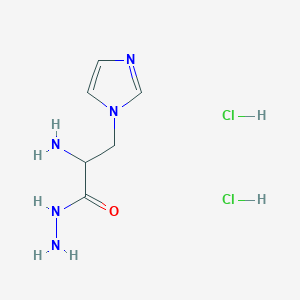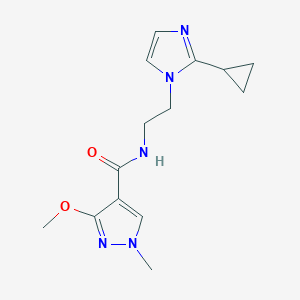![molecular formula C11H15N3O B2924429 (4R,6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol CAS No. 2165585-12-4](/img/structure/B2924429.png)
(4R,6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4R,6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol, also known as TATD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TATD is a bicyclic tetraamine that has a unique structure and properties, which make it a promising candidate for drug discovery, catalysis, and material science.
Scientific Research Applications
Dynamic Behavior in Coordination Chemistry
Research into compounds structurally related to triazoles often explores their dynamic behavior in coordination chemistry. For instance, studies on dicobalt hexacarbonyl propargyl cations reveal complex interactions and transformations that can occur with chiral nucleophiles, indicative of the intricate behavior these molecules can exhibit in chemical reactions (Schreiber, Klimas, & Sammakia, 1987).
Magnetic and Electronic Properties
The synthesis and characterization of tetradecametallic cluster complexes, such as those involving iron, chromium, and vanadium, highlight the potential for molecules with triazole components to exhibit unique magnetic and electronic properties. These properties make them candidates for applications in materials science, particularly in the development of magnetocaloric materials (Shaw et al., 2007).
Metal-Organic Frameworks (MOFs)
Compounds incorporating triazole ligands are pivotal in the construction of Metal-Organic Frameworks (MOFs), with applications ranging from gas storage to catalysis. The formation of µ3-hydroxotricopper(II) clusters in MOFs demonstrates the utility of triazole and related compounds in creating complex and functionally diverse materials (Lysenko et al., 2006).
Molecular Electronics and Photonics
Tetranuclear copper(I) iodide complexes with chelating bis(triazole) ligands exhibit distinct photoluminescence, making them of interest in molecular electronics and photonics. The ability of these complexes to form structured light-emitting assemblies points to the role of triazole derivatives in developing new optoelectronic devices (Manbeck et al., 2010).
Synthetic Methodologies
The development of novel synthetic methodologies involving triazoles is an area of active research. For example, the one-pot synthesis of tetraazatricyclo derivatives from dihydropyridines showcases the versatility of triazole-containing compounds in organic synthesis (Dotsenko et al., 2007).
properties
IUPAC Name |
(4R,6S)-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-10-4-9-6-12-5-8-2-1-3-13-11(8)14(9)7-10/h1-3,9-10,12,15H,4-7H2/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNGBKGGUPEOKM-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC3=C(N2CC1O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNCC3=C(N2C[C@@H]1O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(furan-2-ylmethyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2924350.png)
![ethyl 2-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2924352.png)
![2-(2-ethylpiperidine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2924353.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}propanamide](/img/structure/B2924359.png)






![2,3-Dimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide](/img/structure/B2924369.png)